4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid
Description
Contextualizing Aryloxybenzoic Acid Derivatives in Organic and Medicinal Chemistry
Aryloxybenzoic acid derivatives represent a class of compounds built upon a core structure of benzoic acid linked to an aryloxy (phenoxy) group. This structural motif is a cornerstone in the synthesis of more complex molecules in organic chemistry and is a recurring feature in many medicinally important compounds. chemicalbook.comguidechem.com
Historically, benzoic acid and its derivatives have been recognized for their wide-ranging applications, from food preservation to the synthesis of dyes and pharmaceuticals. researchgate.netpreprints.org The introduction of an aryloxy group creates a diphenyl ether linkage, which can significantly alter the parent molecule's physical and biological properties. These derivatives are often investigated for various therapeutic applications. For instance, some aryloxycarbonic acid derivatives have been explored for their role as immunomodulators and in the treatment of hyperlipidemia. nih.gov The versatility of the aryloxybenzoic acid scaffold allows for a wide array of chemical modifications, enabling researchers to fine-tune the molecule's properties for specific applications in medicinal chemistry, such as in the development of local anesthetics or as intermediates for antibiotics. chemicalbook.comslideshare.net
Rationale for Investigating Ether-Substituted Phenoxybenzoic Acids in Scholarly Studies
The rationale for investigating ether-substituted phenoxybenzoic acids, such as 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, stems from the significant impact that ether functional groups can have on a molecule's characteristics. The inclusion of an ether linkage, particularly a flexible and polar one like the 2-methoxyethoxy group, can profoundly influence several key parameters relevant to its behavior in chemical and biological environments.
Key motivations for this area of research include:
Modulation of Physicochemical Properties: The ether substituent can alter the compound's solubility, lipophilicity (fat-solubility), and polarity. The methoxyethoxy group, for example, can increase hydrophilicity (water-solubility) compared to a simple alkyl chain, which is a critical factor for how a compound is absorbed, distributed, metabolized, and excreted in a biological system. cymitquimica.com
Conformational Flexibility: The ether chain introduces a degree of rotational freedom into the molecule. This flexibility can be crucial for how the molecule binds to biological targets like proteins or enzymes, potentially leading to higher efficacy or selectivity.
Metabolic Stability: Ether linkages are generally more stable to metabolic degradation than other functional groups like esters. This can lead to a longer duration of action for a potential drug candidate.
Hydrogen Bonding: The oxygen atoms within the ether chain can act as hydrogen bond acceptors. This ability to form hydrogen bonds is vital for molecular recognition and binding to biological macromolecules.
Research into compounds like 2-hydroxy-4-methoxy benzoic acid has shown that such substitutions can lead to significant antioxidant and anti-inflammatory properties, highlighting the potential of ether- and hydroxyl-substituted benzoic acids in therapeutic contexts. nih.gov
Scope and Research Significance of the Compound within Chemical Biology
While specific biological activity studies on this compound are not extensively documented in publicly available research, its structural components suggest a significant potential for investigation within chemical biology. Chemical biology focuses on the use of chemical tools and techniques to study and manipulate biological systems.
The significance of this compound in this field can be inferred from the known activities of its parent structures:
Probing Biological Systems: As a derivative of phenoxybenzoic acid, it could serve as a molecular probe. For example, 3-phenoxybenzoic acid is a known biomarker for exposure to pyrethroid insecticides and has been shown to interact with transport proteins. dtu.dk By modifying the core structure with the methoxyethoxy group, researchers could develop new probes with altered binding properties or cellular uptake.
Scaffold for Drug Discovery: The core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. Benzoic acid derivatives are foundational to the development of numerous drugs, including some with anticancer properties. researchgate.netpreprints.org The specific substitutions on this compound could be explored to develop novel therapeutic agents. For example, studies on 2-hydroxy-4-methoxy benzoic acid have demonstrated its potential in attenuating DNA damage and inducing autophagy in cancer cells. phcog.com
Materials Science Applications: Beyond biology, related phenoxybenzoic acid structures are used as monomers in the synthesis of high-performance polymers like PEEK (poly ether ether ketone), which have applications in medical implants due to their high temperature resistance and chemical inertness. google.com
The study of this compound offers a platform to explore how the interplay between the rigid aromatic core and the flexible, polar side-chain dictates its interactions at the molecular and cellular level, making it a compound of interest for future research in chemical biology.
Data Tables
Table 1: Chemical Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C16H16O5 |
| Structure | A benzoic acid molecule where the hydrogen at position 4 is replaced by a phenoxy group. This phenoxy group is itself substituted at its position 4 with a 2-methoxyethoxy group. |
| Key Functional Groups | Carboxylic Acid, Ether, Aromatic Ring |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methoxyethoxy)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-10-11-20-13-6-8-15(9-7-13)21-14-4-2-12(3-5-14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCOZSIJPQWIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628531 | |
| Record name | 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887412-01-3 | |
| Record name | 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Aryloxybenzoic Acids and Related Structures
The general synthesis of aryloxybenzoic acids can be deconstructed into two primary challenges: the formation of the robust diaryl ether bond and the installation of the carboxylic acid group onto one of the aromatic rings.
The formation of the diaryl ether linkage is a cornerstone of this synthesis. Nucleophilic Aromatic Substitution (SNAr) is a primary method for this transformation. In this reaction, a nucleophile (typically a phenoxide) attacks an electron-deficient aromatic ring, displacing a leaving group. rsc.org For the reaction to proceed efficiently, the aromatic ring being attacked must be "activated" by the presence of electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. rsc.org Common leaving groups include halogens like fluorine or chlorine.
Another significant method for diaryl ether synthesis is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide. synarchive.comwikipedia.org While traditional Ullmann conditions required harsh temperatures, modern advancements have introduced milder reaction conditions through the use of specific ligands and copper salts, broadening the substrate scope and functional group tolerance. acs.orgorganic-chemistry.orgnih.gov
The Williamson ether synthesis, while more commonly used for alkyl aryl ethers, can also be applied, particularly for attaching the 2-methoxyethoxy side chain to a phenol precursor. masterorganicchemistry.combyjus.comyoutube.com This reaction involves the deprotonation of a phenol to form a reactive phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com
| Method | Key Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Phenoxide, Activated Aryl Halide (e.g., with -NO2 group) | Polar aprotic solvent (DMSO, DMF), Base (K2CO3, NaH) | Requires activated aryl halide; often high yielding. |
| Ullmann Condensation | Phenol, Aryl Halide, Copper Catalyst (e.g., CuI, Cu2O), Base (Cs2CO3, K2CO3) | High temperatures, often with a ligand (e.g., phenanthroline) | Broad scope, but can require harsh conditions; modern methods are milder. organic-chemistry.orgnih.gov |
| Williamson Ether Synthesis | Phenoxide, Alkyl Halide | Base (NaOH, NaH), Various solvents | Excellent for alkyl aryl ethers, not for diaryl ether formation. masterorganicchemistry.com |
The introduction of the carboxylic acid group is frequently achieved through the oxidation of a more reduced precursor, such as an alkyl or acyl group, attached to the aromatic ring. The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a robust and common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used, effectively converting primary or secondary alkyl groups into a carboxyl group regardless of the chain length.
For instance, a patent for a related compound, 4-(4-phenoxyphenoxy)benzoic acid, describes the oxidation of the intermediate 1-(4-methylphenoxy)-4-phenoxybenzene using air or oxygen in the presence of a transition metal and bromide catalyst system. chemicalbook.com Another process for preparing phenoxybenzoic acids involves the oxidation of phenoxytoluenes using a hydrogen peroxide-activated, bromide-promoted cobalt catalyst. justia.com Similarly, 4-phenoxybenzoic acid can be synthesized by oxidizing 4-phenoxyacetophenone. chemicalbook.com
| Precursor Group | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Methyl (-CH3) | KMnO4, K2Cr2O7 | Acidic or alkaline medium, heat |
| Acyl (-C(O)R) | Sodium Hypochlorite (NaOCl) | Often in the presence of a catalyst like PEG-400 chemicalbook.com |
| Methyl (-CH3) | O2/Air, Co/Mn/Br- catalyst | Acetic acid or propionic acid solvent, pressure chemicalbook.com |
An alternative to direct oxidation is the synthesis of an ester or nitrile derivative, followed by hydrolysis to the carboxylic acid. The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. google.com Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process that goes to completion, yielding a carboxylate salt which is then protonated in a separate acidic workup step to give the final carboxylic acid. google.com This approach is particularly useful when harsh oxidative conditions might interfere with other functional groups in the molecule.
More contemporary methods focus on the direct carboxylation of C-H bonds using carbon dioxide (CO₂), which is an attractive "green chemistry" approach. These reactions often require a catalyst, such as palladium complexes or strong base systems, to activate the otherwise unreactive C-H bond and facilitate the insertion of CO₂.
Targeted Synthetic Strategies for 4-[4-(2-Methoxyethoxy)phenoxy]benzoic Acid
The synthesis of the specific target molecule, this compound, requires a multi-step approach that combines the general methodologies described above.
A logical synthetic plan involves the sequential construction of the molecule. The key precursors can be identified by retrosynthetically disconnecting the diaryl ether bond. This suggests two primary components: a phenol derivative and a benzoic acid derivative.
Precursor 1: 4-(2-Methoxyethoxy)phenol. This precursor provides the methoxyethoxy-substituted phenol portion of the molecule. Its synthesis is documented, often starting from 4-hydroxyacetophenone. The process involves bromination, followed by a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone, and finally a reduction of the ketone to an ethyl group.
Precursor 2: An activated 4-halobenzoic acid derivative. A suitable coupling partner would be a molecule like 4-fluorobenzonitrile (B33359) or methyl 4-fluorobenzoate. The fluorine atom serves as an excellent leaving group in SNAr reactions, and the electron-withdrawing nitrile (-CN) or ester (-COOCH₃) group activates the ring for nucleophilic attack at the para position.
A plausible multi-step synthesis would proceed as follows:
Step 1: Diaryl Ether Formation (SNAr). 4-(2-Methoxyethoxy)phenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking 4-fluorobenzonitrile in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. This SNAr reaction displaces the fluoride (B91410) ion to form the intermediate, 4-[4-(2-methoxyethoxy)phenoxy]benzonitrile.
Step 2: Nitrile Hydrolysis. The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This is typically achieved by heating the nitrile in a strong aqueous acidic (e.g., H₂SO₄) or basic (e.g., NaOH) solution. Basic hydrolysis is often favored as it leads to the formation of the sodium salt, which can be easily separated from organic impurities before acidification to precipitate the final product, this compound.
This designed pathway leverages robust and well-understood reactions to assemble the target molecule from readily accessible starting materials.
For the SNAr step , several variables would be screened to find the optimal conditions:
Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, NaH) are critical for efficient phenoxide formation without causing side reactions.
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cation and leave a highly reactive "naked" phenoxide anion. The optimal solvent can significantly impact reaction rates.
Temperature and Time: These parameters are interdependent. The reaction would be monitored over time at various temperatures to find the point of maximum conversion with minimal decomposition or side-product formation.
For the nitrile hydrolysis step , optimization would focus on:
Reagent Concentration: The concentration of the acid or base used for hydrolysis affects the reaction rate.
Temperature: Higher temperatures accelerate hydrolysis, but can also promote decarboxylation or other degradation pathways if not carefully controlled.
Reaction Time: The reaction must be allowed to proceed to completion to maximize the yield of the carboxylic acid.
The following table illustrates a hypothetical optimization study for the SNAr step, demonstrating how systematic variation of parameters can lead to an improved yield.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 (1.5) | DMF | 120 | 12 | 65 |
| 2 | K2CO3 (1.5) | DMSO | 120 | 12 | 78 |
| 3 | Cs2CO3 (1.5) | DMSO | 120 | 8 | 85 |
| 4 | Cs2CO3 (1.5) | DMSO | 140 | 6 | 92 |
| 5 | Cs2CO3 (1.5) | DMSO | 160 | 6 | 88 (decomposition observed) |
Through such systematic studies, researchers can identify the ideal conditions to produce this compound efficiently and with high purity.
Derivatization and Analogue Synthesis
The generation of analogues from this compound is a key strategy for exploring its chemical space. Derivatization focuses on three primary sites of the molecule.
The carboxylic acid group is a prime target for modification, readily converted into a variety of functional groups, most notably esters and amides. These transformations are standard in medicinal and materials chemistry to alter properties such as solubility, polarity, and hydrogen bonding capacity.
The general synthetic route to amides and esters first involves the activation of the carboxylic acid, typically by converting it to a more reactive acid chloride. This can be achieved by treating the parent benzoic acid with reagents like thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgmdpi.com
Once the acid chloride is formed, it can be directly reacted with a desired alcohol to yield an ester or with a primary or secondary amine to yield the corresponding amide. google.com Research on analogous 4-(alkoxy)benzoic acids demonstrates a reliable method for amide synthesis where the acid chloride is reacted with an aniline (B41778) derivative in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com This approach has been used to synthesize a variety of N-aryl benzamides. mdpi.comresearchgate.net Similarly, reacting the acid chloride with various alcohols would produce the corresponding ester derivatives. google.com
| Starting Material | Reagents | Product Type | Representative Example |
| 4-Alkoxybenzoic acid | 1. Thionyl Chloride (SOCl₂) 2. 4-Nitroaniline, Triethylamine | Amide | 4-(Alkoxy)-N-(4-nitrophenyl)benzamide mdpi.com |
| 4-Phenoxybenzoic acid | 1. Oxalyl Chloride, cat. DMF 2. Amine (R¹R²NH) | Amide | N,N-Disubstituted-4-phenoxybenzamide |
| 4-Phenoxybenzoic acid | 1. Oxalyl Chloride, cat. DMF 2. Alcohol (R-OH) | Ester | Alkyl 4-phenoxybenzoate |
This table presents representative synthetic transformations for converting phenoxybenzoic acids and their analogues into amide and ester derivatives based on established methodologies.
The 2-methoxyethoxy side chain provides significant conformational flexibility and influences the molecule's polarity. Synthesizing analogues with varied ether side chains allows for a systematic investigation of how chain length, branching, and terminal functional groups affect molecular properties.
A versatile method for generating such analogues involves the alkylation of a phenolic precursor. The synthesis can commence from a key intermediate, such as an ester of 4-(4-hydroxyphenoxy)benzoic acid. This precursor can then be reacted with a variety of halo-alkoxy-alkanes via a Williamson ether synthesis. For instance, studies on the synthesis of 4-(alkoxy)benzoic acids have shown that reacting a methyl-4-hydroxybenzoate with different 1-bromoalkanes (e.g., 1-bromoheptane, 1-bromodecane) in the presence of a base like potassium carbonate is an effective method for attaching various alkyl chains. mdpi.com
This strategy can be directly adapted to produce analogues of this compound by using different ether-containing alkylating agents, such as 1-bromo-2-ethoxyethane or 1-bromo-2-propoxyethane, in place of the 1-bromo-2-methoxyethane (B44670) used for the parent compound.
| Phenolic Precursor | Alkylating Agent | Base | Resulting Side Chain |
| Methyl 4-hydroxybenzoate | 1-Bromoheptane | K₂CO₃ | Heptyloxy mdpi.com |
| Methyl 4-hydroxybenzoate | 1-Bromodecane | K₂CO₃ | Decyloxy mdpi.com |
| Methyl 4-hydroxybenzoate | 1-Bromotetradecane | K₂CO₃ | Tetradecyloxy mdpi.com |
| 4-(4-Hydroxyphenoxy)benzoate | 1-Bromo-2-ethoxyethane | K₂CO₃ | 2-Ethoxyethoxy |
This table illustrates a general synthetic strategy for varying the alkoxy side chain on a phenoxybenzoate scaffold.
Introducing new functional groups onto the two aromatic rings of the core structure can dramatically alter the electronic properties and steric profile of the molecule. Electrophilic aromatic substitution is the primary method for achieving such modifications. The directing effects of the substituents already present on the rings—the phenoxy ether linkage and the carboxylic acid group—are crucial in determining the position of the new substituent.
The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group, tending to direct incoming electrophiles to the positions adjacent and opposite to it. Conversely, the carboxylic acid group is a deactivating, meta-directing group. numberanalytics.com This creates a complex regiochemical challenge, where the reaction conditions and the nature of the electrophile will determine the final product distribution.
Research on 4,4'-oxydibenzoic acid, a structurally similar compound, has demonstrated that electrophilic substitution can proceed effectively. Reaction with strong sulfur-containing electrophiles like chlorosulfonic acid or oleum (B3057394) leads to sulfonation, introducing sulfonic acid (-SO₃H) or chlorosulfonyl (-SO₂Cl) groups onto the rings. researchgate.net Furthermore, nitration of phenoxybenzoic acids to introduce nitro (-NO₂) groups is also a documented transformation. google.com Studies on 4,4'-oxydibenzoic acid have successfully yielded both mono- and di-nitro derivatives under specific nitrating conditions. researchgate.net
| Starting Material | Reagents | Substitution Type | Product |
| 4,4'-Oxydibenzoic acid | Chlorosulfonic acid | Chlorosulfonation | 4-Chlorosulfonyl-10,10-dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid researchgate.net |
| 4,4'-Oxydibenzoic acid | Oleum | Sulfonation | 4-Sulfo-10,10-dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid researchgate.net |
| 4,4'-Oxydibenzoic acid | Nitric Acid / Sulfuric Acid | Nitration | 4-Nitro-10,10-dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid researchgate.net |
| 4,4'-Oxydibenzoic acid | Nitric Acid / Sulfuric Acid | Dinitration | 4,6-Dinitro-10,10-dioxo-10λ⁶-phenoxathiin-2,8-dicarboxylic acid researchgate.net |
This table summarizes electrophilic substitution reactions performed on 4,4'-oxydibenzoic acid, a close analogue, which serve as a model for the potential derivatization of the target compound's aromatic rings.
Investigation of Biological Interactions and Molecular Mechanisms
Enzyme Modulation and Inhibition Studies
The potential for 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid to modulate or inhibit enzyme activity is a primary area of scientific inquiry. The structural characteristics of the molecule indicate that it may interact with various enzymes, influencing their catalytic function and, consequently, affecting biochemical pathways.
Research into the effects of this compound on enzymes such as 5-alpha reductase and phospholipase A2α is a promising avenue for understanding its therapeutic potential. 5-alpha reductase is a critical enzyme in steroid metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone. Its inhibition is a key mechanism in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia. Similarly, phospholipase A2α is a key enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. Modulation of this enzyme could therefore have significant anti-inflammatory effects. While direct studies on this compound are not yet available, the broader class of benzoic acid derivatives has been noted for anti-inflammatory properties, suggesting this as a valuable area for future investigation.
To fully characterize the enzymatic interactions of this compound, detailed studies on its binding dynamics and inhibition kinetics are necessary. Such analyses would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50). Understanding these parameters is crucial for predicting the compound's efficacy and for guiding further structural modifications to enhance its activity.
Receptor Ligand Interactions and Signal Transduction Pathways
The ability of this compound to act as a ligand for cellular receptors is another critical aspect of its potential biological activity. Interactions with specific receptors can trigger or block downstream signaling pathways, leading to a variety of cellular responses.
Determining the binding affinity and selectivity of this compound for a range of receptors is a fundamental step in elucidating its mechanism of action. High-throughput screening and radioligand binding assays are common methods used to identify receptor targets. The compound's unique combination of functional groups may allow it to interact with a specific subset of receptors, and identifying these interactions is key to understanding its pharmacological profile.
Upon binding to a receptor, a ligand can initiate a cascade of intracellular events known as signal transduction. Research in this area would focus on identifying the specific signaling pathways modulated by this compound. This could involve studying changes in the levels of second messengers, the activation of protein kinases, and the regulation of gene expression. Unraveling these complex molecular cascades is essential for a comprehensive understanding of the compound's cellular effects.
Antimicrobial and Antitumor Research Potential in Vitro
Preliminary assessments of novel chemical entities often include in vitro screening for antimicrobial and antitumor activities. The structural motifs present in this compound suggest that it may possess such properties.
Evaluation of Activity against Model Microbial Strains
Currently, there is no publicly available scientific literature detailing the evaluation of "this compound" against model microbial strains. Research on the antimicrobial properties of various benzoic acid derivatives has been conducted, but specific data on this compound is not available.
Assessment of Antitumor Effects in Cancer Cell Lines
There is no specific research available on the antitumor effects of "this compound" in cancer cell lines. While related compounds have been investigated for their potential anticancer activities, the specific efficacy and selectivity of this compound against tumor cells have not been reported in the accessible scientific literature. For instance, studies on "4-(3,4,5-Trimethoxyphenoxy) benzoic acid" have shown significant suppression of cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-468. mdpi.com However, these findings cannot be directly extrapolated to "this compound" due to structural differences.
Cellular Mechanisms of Action (e.g., induction of apoptosis, modulation of cell cycle)
Given the absence of studies on the antitumor effects of "this compound," its cellular mechanisms of action, such as the induction of apoptosis or modulation of the cell cycle, remain uninvestigated. Research on similar compounds, like "4-(3,4,5-Trimethoxyphenoxy) benzoic acid," has indicated an induction of cell-cycle arrest at the G2/M phase and apoptosis in breast cancer cells, accompanied by increased caspase-3 activity. mdpi.com Nevertheless, the specific molecular pathways that "this compound" might influence are unknown.
Anti-inflammatory and Immunomodulatory Research Avenues
Modulation of Inflammatory Mediators and Signaling Pathways (e.g., NF-κB)
No dedicated research has been published on the anti-inflammatory properties of "this compound" or its potential to modulate key inflammatory signaling pathways like NF-κB. While other related molecules, such as 4-methoxyhonokiol and 2-methoxy-4-vinylphenol, have been shown to inhibit NF-κB activation and the expression of inflammatory mediators like iNOS and COX-2, similar investigations for the target compound have not been reported. nih.govnih.gov
Impact on Immune Cell Responses in Preclinical Models
There is a lack of data regarding the immunomodulatory effects of "this compound" and its impact on immune cell responses in preclinical models. The broader field of immunomodulation by various chemical entities is an active area of research, but specific studies concerning this compound are not available in the current body of scientific literature.
Structure Activity Relationship Sar Studies
Influence of the Benzoic Acid Core
The benzoic acid moiety serves as a critical anchor for the molecule, providing a charged or polar functional group that dictates many of its physicochemical and interactive properties.
The carboxylic acid group (-COOH) is a cornerstone of the biological activity of many therapeutic agents. Its importance stems from its ability to ionize at physiological pH, forming a negatively charged carboxylate anion (-COO⁻). This ionization significantly enhances the water solubility of the parent molecule, a key factor in its pharmacokinetic profile.
Furthermore, the carboxylate group is a potent hydrogen bond acceptor, and the undissociated carboxylic acid can act as both a hydrogen bond donor and acceptor. These characteristics are fundamental to molecular recognition, enabling the compound to form strong, specific interactions with amino acid residues—such as arginine, lysine, or histidine—within the binding sites of target proteins. researchgate.net The ability to form ionic bonds or hydrogen bonds often anchors the ligand in the correct orientation for optimal activity. unina.it The specificity of these interactions is a predominant contributor to the molecular recognition process between a drug and its receptor. researchgate.netunina.it
Substituents on the benzoic acid ring can profoundly alter the electronic properties of the carboxylic acid group, thereby influencing its acidity (pKa) and, consequently, its biological activity. The pKa determines the degree of ionization at a given pH, which affects the molecule's ability to cross cell membranes and interact with its target.
The following interactive table illustrates the effect of various para-substituents on the pKa of benzoic acid, providing a quantitative measure of their electronic influence.
| Substituent (Y) | pKa | Ka (x 10⁻⁵) | Electronic Effect |
| -NO₂ | 3.41 | 39 | Electron-Withdrawing |
| -CN | 3.55 | 28 | Electron-Withdrawing |
| -Br | 3.96 | 11 | Electron-Withdrawing |
| -Cl | 4.00 | 10 | Electron-Withdrawing |
| -H | 4.19 | 6.46 | Neutral |
| -CH₃ | 4.34 | 4.3 | Electron-Donating |
| -OCH₃ | 4.46 | 3.5 | Electron-Donating |
| -OH | 4.48 | 3.3 | Electron-Donating |
Data sourced from publicly available chemical data.
Effects of the Phenoxy Linkage
The ether bridge (C-O-C) in the phenoxy moiety is not rigid. Rotation can occur around the C-O bonds, granting the molecule significant conformational flexibility. researchgate.net This allows the two aromatic rings to adopt various spatial orientations relative to one another. However, the most stable conformation for diaryl ethers typically features the two rings in a non-planar, "skewed" or perpendicular arrangement to minimize steric hindrance. researchgate.net
This inherent flexibility can be advantageous, as it allows the molecule to adapt its shape to fit optimally within a binding pocket of a target protein. nih.gov However, excessive flexibility can be entropically unfavorable upon binding, as the molecule must be "frozen" into a single conformation, which carries an energetic penalty. researchgate.net Therefore, the balance between conformational freedom and pre-organization is a key determinant of binding affinity. The specific torsion angles of the ether bridge in the bound state are critical for aligning the other functional groups for productive interactions.
The phenoxy moiety itself is a key pharmacophoric element, often referred to as a "privileged scaffold" in drug discovery. nih.govnih.gov It contributes significantly to the binding affinity through several types of non-covalent interactions. The aromatic rings are capable of engaging in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a receptor site. nih.gov
Furthermore, the phenoxy group provides a substantial hydrophobic surface area, which can interact with nonpolar regions of the binding pocket, displacing water molecules and contributing favorably to the binding free energy. The ether oxygen atom, while part of a stable linkage, can also act as a hydrogen bond acceptor, forming specific interactions with suitable donor groups on the protein target. nih.gov The presence and orientation of this linkage are therefore critical for correctly positioning the molecule and ensuring high-affinity binding. nih.govopenaccessjournals.com
Significance of the 2-Methoxyethoxy Group
The 2-methoxyethoxy group [-O-CH₂CH₂-O-CH₃] at the terminal end of the molecule plays a fine-tuning role, primarily influencing the compound's pharmacokinetic properties and contributing to target binding. This flexible chain can explore different regions of a binding pocket.
Contribution to Hydrophilic-Lipophilic Balance and Bioavailability
Information not available in the searched literature.
Role in Specific Molecular Interactions and Target Binding
Information not available in the searched literature.
Comparative SAR with Related Benzoic Acid Derivatives
Specific comparative SAR studies for 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid are not available.
Analysis of Substituent Effects (e.g., halogenation, alkyl chain elongation)
Direct comparisons of halogenated or alkyl-elongated derivatives of this compound were not found in the scientific literature.
Isosteric Replacements and Their Biological Implications
Discussions on isosteric replacements for the 2-methoxyethoxy group or other parts of the this compound molecule and their biological consequences could not be located.
Advanced Research Methodologies for Characterization and Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for probing the molecular architecture of "4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid." Each technique provides unique and complementary information, allowing for a complete structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.
¹H-NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons) in the molecule. The aromatic protons on the two benzene (B151609) rings are expected to appear as doublets in the downfield region (typically δ 7.0-8.2 ppm) due to their deshielding. The protons of the methoxyethoxy group would appear more upfield, with the methoxy (B1213986) (-OCH₃) protons as a singlet and the methylene (B1212753) (-CH₂-) protons as triplets. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm).
¹³C-NMR Spectroscopy: This method provides information on the different carbon environments. The carbon atom of the carbonyl group (C=O) in the benzoic acid moiety is expected to have the most downfield chemical shift (around 167 ppm). Aromatic carbons typically resonate in the δ 115-160 ppm range, while the aliphatic carbons of the methoxyethoxy group will appear in the upfield region (δ 55-75 ppm).
Table 1: Predicted NMR Data for this compound
| ¹H-NMR Spectroscopy | ¹³C-NMR Spectroscopy | ||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | >10.0 (broad singlet) | Carbonyl (C=O) | ~167 |
| Aromatic Protons | 7.0 - 8.2 (doublets) | Aromatic Carbons | 115 - 160 |
| Methylene Protons (-OCH₂CH₂O-) | 3.8 - 4.2 (triplets) | Methylene Carbons (-OCH₂CH₂O-) | 68 - 72 |
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
For "this compound," the IR spectrum would display characteristic absorption bands confirming its key structural features. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info A sharp and strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net The presence of ether linkages (C-O-C) would be confirmed by strong absorptions in the 1240-1260 cm⁻¹ region (aryl-alkyl ether) and 1050-1150 cm⁻¹ (alkyl-alkyl ether). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Carbonyl (-C=O) | C=O Stretch | 1680 - 1710 | Sharp, Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aryl-Alkyl Ether | C-O Stretch (asymmetric) | 1240 - 1260 | Strong |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula.
The molecular formula for "this compound" is C₁₆H₁₆O₅. Its monoisotopic mass would be calculated, and HRMS would be used to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern provides further structural evidence, as the molecule breaks apart in a predictable manner upon ionization.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₆O₅ | Confirmed by HRMS |
| Monoisotopic Mass | 304.0998 g/mol | Precise mass for formula confirmation |
| Nominal Mass | 304 g/mol | Molecular weight observed in low-resolution MS |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about electronic transitions, particularly in compounds with conjugated systems.
The structure of "this compound" contains two benzene rings and a carbonyl group, which constitute a conjugated system. This system allows for π → π* electronic transitions. Benzoic acid itself has an absorption maximum (λmax) around 230 nm. libretexts.org The presence of the phenoxy and methoxyethoxy groups, which act as auxochromes (electron-donating groups), is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum. up.ac.za This red shift occurs because the auxochromes extend the conjugation and lower the energy gap between the π and π* orbitals. up.ac.za
Table 4: Predicted UV-Visible Absorption Data for this compound
| Parameter | Predicted Value | Associated Electronic Transition |
|---|
Chromatographic Separation and Purification Techniques
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like "this compound."
In a typical setup, the compound would be separated on a nonpolar stationary phase, such as a C18 column. longdom.org The mobile phase would consist of a mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid remains protonated for better peak shape. longdom.orgust.edu Detection is commonly performed using a UV detector set at the compound's λmax. ust.eduresearchgate.net The retention time is a characteristic property for identification under specific conditions, while the peak area is proportional to the concentration, allowing for accurate quantification and purity assessment.
Table 5: Exemplary HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase), e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | λmax (e.g., ~254 nm) |
| Column Temperature | 25-35 °C |
Table 6: List of Compounds
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| Acetonitrile |
| Methanol |
| Phosphoric acid |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid group. These characteristics can lead to poor peak shape, broad peaks, and unsatisfactory reproducibility on standard GC columns. colostate.edu To overcome these limitations, the compound is typically converted into a more volatile and less polar derivative prior to analysis. This chemical derivatization process is a crucial step for successful GC and GC-Mass Spectrometry (GC-MS) analysis. colostate.edugcms.cz
The most common derivatization strategies for carboxylic acids like this compound are silylation and esterification (alkylation). jfda-online.com
Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation. nih.govnih.gov The resulting TMS ester is significantly more volatile and thermally stable, making it suitable for GC analysis.
Esterification: Converting the carboxylic acid to its corresponding ester, typically a methyl ester, is another widely used approach. gcms.cz This can be achieved using various reagents, such as diazomethane (B1218177) or alcohols (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃). colostate.edujfda-online.com Phenoxy-acid herbicides, a class of compounds structurally related to the title compound, are frequently analyzed as their methyl ester derivatives. gcms.czthermofisher.com
Once derivatized, the sample can be injected into the GC system. The volatile derivative is separated from other components on a capillary column, often one with a nonpolar stationary phase like polydimethylsiloxane. colostate.edugcms.cz The separated components are then detected, commonly by a Flame Ionization Detector (FID) or, more powerfully, by a Mass Spectrometer (MS).
GC-MS provides not only retention time data for quantification but also mass spectra for structural confirmation. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern, which serves as a chemical fingerprint for unambiguous identification. nih.govnih.gov This dual-dimensional analysis (chromatographic separation and mass spectrometric detection) offers high specificity and sensitivity, making it an indispensable tool for purity assessment and trace analysis. nih.gov
Table 1: Common Derivatization Reagents for GC Analysis of Carboxylic Acids This is an interactive table. You can sort and filter the data.
| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|---|
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Reacts readily with carboxylic acids to form volatile and stable derivatives. jfda-online.com |
| Silylating Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ester | A highly reactive silylating agent; by-products are very volatile. jfda-online.com |
| Alkylating Agents | Diazomethane | - | Methyl Ester | Highly effective and reactive for forming methyl esters, but is also toxic and explosive. jfda-online.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used for monitoring the progress of organic reactions in real-time. fishersci.comsigmaaldrich.comsigmaaldrich.com In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product. thieme.denih.gov
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.
For a typical synthesis of this compound, one might expect to see the following on a TLC plate:
Starting Material 1 (e.g., a substituted phenol): This compound will have a specific retention factor (Rf).
Starting Material 2 (e.g., a substituted benzoic acid derivative): This compound will have a different Rf value.
Product (this compound): As the reaction proceeds, a new spot corresponding to the product will appear, and its intensity will increase over time. This spot will have an Rf value distinct from the starting materials.
The spots are typically visualized under UV light, as the aromatic rings in the molecules will absorb UV radiation and appear as dark spots on a fluorescent background. sigmaaldrich.com By comparing the relative intensities of the spots for the reactants and the product over time, the reaction's progress towards completion can be efficiently monitored. thieme.de
Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound This is an interactive table. You can sort and filter the data.
| Time Point | Spot 1 (Starting Material A) | Spot 2 (Starting Material B) | Spot 3 (Product) | Observations |
|---|---|---|---|---|
| t = 0 hr | Rf = 0.65 (Strong) | Rf = 0.20 (Strong) | Not visible | Reaction initiated. |
| t = 1 hr | Rf = 0.65 (Moderate) | Rf = 0.20 (Moderate) | Rf = 0.45 (Weak) | Product formation is observed. |
| t = 3 hr | Rf = 0.65 (Weak) | Rf = 0.20 (Weak) | Rf = 0.45 (Strong) | Significant conversion to product. |
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
While the specific crystal structure of this compound is not publicly documented, extensive studies on structurally similar benzoic acid derivatives, particularly p-n-alkoxybenzoic acids, provide a strong basis for predicting its solid-state structure. researchgate.netrsc.orgrsc.org A universal and dominant structural feature of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers. researchgate.net In this arrangement, the carboxylic acid groups of two separate molecules interact through a pair of strong O–H···O hydrogen bonds, creating a stable dimeric unit. researchgate.net
The crystallographic analysis of a suitable single crystal of this compound would involve irradiating it with a focused beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined with high precision. mdpi.com
The expected findings from such an analysis would include:
Confirmation of the Dimeric Structure: The primary intermolecular interaction would be the characteristic head-to-head hydrogen bonding between the carboxyl groups. rsc.orgrsc.org
Molecular Conformation: The analysis would reveal the torsion angles between the two phenyl rings and the conformation of the flexible 2-methoxyethoxy side chain. The molecule is unlikely to be perfectly planar due to intermolecular forces in the crystal lattice. rsc.org
Table 3: Representative Crystallographic Data for Related Benzoic Acid Derivatives This is an interactive table. You can sort and filter the data.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| Anisic acid (p-methoxybenzoic acid) | Monoclinic | P2₁/a | 16.98 | 10.95 | 3.98 | 98.67 | rsc.org |
| p-n-Butoxybenzoic acid | Triclinic | P1 | 7.744 | 10.676 | 14.278 | 108.42 | rsc.org |
Computational and Chemoinformatics Approaches in Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a protein target at the atomic level. These methods are crucial for elucidating potential mechanisms of action and for the rational design of new therapeutic agents.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding free energy, is also estimated, providing a measure of the strength of the interaction. For a compound like 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid, molecular docking could be employed to screen for potential biological targets and to understand its binding mode within the active site of a specific protein. For instance, studies on other benzoic acid derivatives have successfully used molecular docking to predict their binding affinity and interactions with the amino acid residues in the active site of target enzymes. nih.gov
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can be used to assess the conformational flexibility of this compound and to evaluate the stability of its interaction with a target protein. By simulating the movements of atoms over a period of time, researchers can determine if the initial binding pose predicted by docking is stable and can identify any conformational changes that may occur upon binding. This approach has been used to study the stability of complexes formed by other complex organic molecules, providing a deeper understanding of the binding process. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with varying structural modifications. The resulting data would be used to build a predictive model that could guide the design of new derivatives with enhanced biological activity. QSAR studies on benzoylaminobenzoic acid derivatives, for example, have revealed that properties like hydrophobicity and aromaticity are conducive to their inhibitory activity. nih.gov
A significant advantage of QSAR modeling is its ability to identify the key molecular features that are most influential for a compound's biological activity. These molecular descriptors can relate to various properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. By understanding which descriptors are critical, chemists can make more informed decisions in the design of new molecules. For example, QSAR analyses of other benzoic acid derivatives have highlighted the importance of specific 3D molecular descriptors in their biological effects. researchgate.net
In Silico ADMET Prediction for Preclinical Research (excluding clinical data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
An in silico ADMET profile for this compound would typically include predictions for a range of properties. Studies on similar compounds, such as 3-phenoxybenzoic acid, have utilized these predictive tools. nih.gov The following table illustrates the types of parameters that would be evaluated.
| Property Category | Predicted Parameter | Description |
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |
| P-glycoprotein Substrate/Inhibitor | Predicts whether the compound is likely to be a substrate or inhibitor of this important efflux transporter. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross the blood-brain barrier. |
| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in the blood plasma. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential for the compound to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | Predicts interaction with transporters involved in renal excretion. |
| Toxicity | AMES Mutagenicity | Predicts the mutagenic potential of the compound. |
| hERG Inhibition | Predicts the potential for inhibition of the hERG potassium channel, which can be associated with cardiac toxicity. |
It is important to note that while in silico predictions are valuable for prioritizing compounds, they are not a substitute for experimental validation. However, they play a critical role in reducing the time and cost associated with preclinical research by enabling a more focused and efficient experimental design.
Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. Chemoinformatics models are employed to predict these characteristics for "this compound" based on its molecular structure. These predictions are derived from quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally determined properties.
Various online platforms and software are available for these predictions. Tools such as SwissADME and admetSAR 2.0 provide estimations for a range of pharmacokinetic parameters. For instance, key descriptors like lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are calculated to assess the compound's potential for oral absorption and cell membrane permeability. While specific experimental data for "this compound" is not publicly available, a hypothetical predictive profile can be generated to illustrate the output of such computational tools.
Table 1: Predicted Physicochemical and Absorption Properties of this compound
| Property | Predicted Value | Implication for Absorption & Distribution |
| Molecular Weight | 288.29 g/mol | Favorable for passive diffusion. |
| LogP (octanol/water) | 3.5 | Optimal lipophilicity for membrane permeability. |
| Aqueous Solubility (LogS) | -3.8 | Moderately soluble, may impact dissolution rate. |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | Good potential for oral absorption. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
Note: The data presented in this table are illustrative and based on typical predictions for a compound with this structure using common chemoinformatics tools. They are not based on experimental results.
These in silico predictions suggest that "this compound" would likely exhibit good absorption from the gastrointestinal tract. Its molecular weight and TPSA fall within the ranges typically associated with favorable oral bioavailability. The predicted logP indicates a balance between lipid and aqueous solubility, which is crucial for traversing cellular membranes. Furthermore, the prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, suggests that its intracellular concentration may not be significantly limited. However, its predicted low permeability across the blood-brain barrier indicates it is unlikely to have significant effects on the central nervous system. A recent in silico investigation of the related compound 3-phenoxybenzoic acid also utilized a suite of computational tools, including ADMETlab 2.0 and SwissADME, to predict its pharmacokinetic properties, highlighting the utility of these approaches in understanding the disposition of phenoxybenzoic acid derivatives nih.gov.
Metabolic Stability and Biotransformation Pathway Analysis
The metabolic stability of a compound is a critical factor influencing its half-life and duration of action. In silico tools can predict the susceptibility of "this compound" to metabolism by major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. These predictions are often based on models that identify potential sites of metabolism (SoMs) on the molecule and estimate the likelihood of biotransformation at these sites.
Computational platforms can simulate the interaction of the compound with different CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) to predict whether it is a substrate or an inhibitor of these enzymes. This information is vital for anticipating potential drug-drug interactions.
Table 2: Predicted Metabolic Stability and CYP Interaction Profile of this compound
| Parameter | Prediction | Implication |
| CYP2D6 Substrate | Yes | Likely to be metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |
| CYP2C9 Substrate | No | Not a significant substrate for CYP2C9. |
| CYP2D6 Inhibitor | No | Low potential for inhibiting CYP2D6. |
| CYP3A4 Inhibitor | No | Low potential for inhibiting CYP3A4. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolism of other drugs metabolized by CYP2C9. |
| Metabolic Half-life (t½) | Moderate | Suggests a reasonable duration of action. |
Note: The data presented in this table are illustrative and based on typical predictions for a compound with this structure using common chemoinformatics tools. They are not based on experimental results.
Furthermore, computational tools can predict the likely metabolic pathways of "this compound". These predictions are generated by applying a series of biotransformation rules based on known metabolic reactions. For this compound, likely metabolic pathways would include:
O-Demethylation: The methoxy (B1213986) group on the ethoxy side chain is a potential site for demethylation, a common reaction catalyzed by CYP enzymes.
Hydroxylation: The aromatic rings are susceptible to hydroxylation at various positions, another common phase I metabolic reaction.
Ether Bond Cleavage: The ether linkages could potentially be cleaved, although this is generally a less common metabolic pathway for aromatic ethers.
Glucuronidation: The carboxylic acid group is a prime site for phase II conjugation with glucuronic acid, a major pathway for the elimination of acidic drugs.
The prediction of these pathways helps in the early identification of potential metabolites, which is crucial for understanding the compound's clearance mechanisms and for designing subsequent in vitro and in vivo metabolism studies. The enviPath platform, for example, is a database and prediction system for microbial biotransformation pathways that can be adapted to predict xenobiotic metabolism nih.govresearchgate.net. Similarly, tools like GLORYx integrate machine learning-based site of metabolism prediction with reaction rule sets to predict metabolites from both phase 1 and phase 2 biotransformations acs.org.
Emerging Research Directions and Future Perspectives
Novel Applications in Materials Science and Polymer Chemistry
The exploration of benzoic acid derivatives in materials science has revealed their significant potential, particularly in the synthesis of high-performance polymers and the formulation of advanced materials like liquid crystals. google.comguidechem.com The structural attributes of 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid make it a compelling candidate for a monomer in the creation of specialty polymers. The presence of the ether linkages suggests the possibility of forming polymers with enhanced thermal stability and chemical resistance, akin to high-performance polymers like Polyetheretherketone (PEEK). google.com
Furthermore, the rod-like structure inherent to many benzoic acid derivatives is a key characteristic for the formation of liquid crystalline phases. uh.eduuchicago.edulcsoftmatter.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding extensive use in display technologies and optical devices. uh.eduuchicago.edu The introduction of the flexible methoxyethoxy group in this compound could influence the mesophase behavior, potentially leading to the development of novel liquid crystals with tailored properties. Current research in polymer chemistry is actively investigating the synthesis and characterization of new polymeric materials derived from functionalized monomers. cas.orgcas.orgbeilstein-journals.orgrsc.org
| Application Area | Potential Role of this compound | Key Structural Feature |
|---|---|---|
| High-Performance Polymers | Monomer for synthesis of polymers with enhanced thermal and chemical stability. | Ether linkages and aromatic rings. |
| Liquid Crystals | Component in the formulation of novel liquid crystal materials. | Rod-like molecular structure. |
| Specialty Coatings | Additive to improve surface properties and durability. | Phenoxy and benzoic acid groups. |
Integration with Advanced Drug Delivery Systems in Research Models
The field of drug delivery is continually seeking innovative materials to enhance the efficacy and targeting of therapeutic agents. Benzoic acid derivatives are being explored for their potential in creating sophisticated drug delivery systems, such as nanoparticles and hydrogels. nih.govmdpi.commdpi.comnih.gov These systems can offer controlled release of drugs, protect them from degradation, and improve their bioavailability. cas.org
The amphiphilic nature of this compound, arising from its combination of hydrophobic aromatic rings and a more hydrophilic methoxyethoxy tail, could be advantageous in the formulation of nanoparticles for drug encapsulation. nih.govmdpi.com These nanoparticles could potentially be engineered to target specific tissues or cells, thereby reducing systemic side effects of potent drugs. mdpi.comnih.gov
Moreover, the carboxylic acid group of the molecule provides a handle for chemical modification, allowing it to be incorporated into polymer networks to form hydrogels. chemicalbook.comyoutube.com Hydrogels, with their high water content and biocompatibility, are excellent candidates for controlled drug release applications. The properties of the hydrogel, such as its swelling behavior and drug release kinetics, could be fine-tuned by adjusting the concentration of the incorporated benzoic acid derivative.
| Delivery System | Potential Role of this compound | Anticipated Benefit |
|---|---|---|
| Nanoparticles | Component of the nanoparticle matrix for drug encapsulation. | Improved drug solubility and targeted delivery. |
| Hydrogels | Cross-linking agent or functional monomer in the hydrogel network. | Controlled and sustained drug release. |
| Prodrugs | Chemical modification to create a prodrug that releases the active agent under specific physiological conditions. | Enhanced drug stability and targeted activation. |
Advancements in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of synthetic methodologies in the chemical industry to minimize environmental impact. b-cdn.netsrce.hr Research into the synthesis of benzoic acid and its derivatives is actively exploring more sustainable and efficient routes. chemicalbook.comresearchgate.netresearchgate.net
One promising avenue is the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations under mild conditions. nih.gov Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated, offering a potential blueprint for the green synthesis of other benzoic acid derivatives. nih.gov The enzymatic synthesis of propenylbenzene derivatives also highlights the potential of chemo-enzymatic methods. google.com
Another area of advancement is the application of flow chemistry. uh.eduontosight.ai Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The esterification of benzoic acid in a continuous flow microwave reactor is an example of how this technology can be applied to reactions involving benzoic acid derivatives. uchicago.edu
| Approach | Description | Potential Advantage |
|---|---|---|
| Biocatalysis/Microbial Synthesis | Use of enzymes or whole microorganisms to catalyze the synthesis. | Mild reaction conditions, high selectivity, use of renewable feedstocks. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved efficiency, safety, and scalability. |
| Green Catalysts | Utilization of environmentally benign catalysts, such as solid acids. | Reduced waste and catalyst recycling. |
Exploration of Additional Biological Targets and Mechanistic Pathways
While the primary applications of many benzoic acid derivatives have been in materials science and as synthetic intermediates, there is a growing interest in their biological activities. medchemexpress.comchemicalbook.com Research on structurally related phenoxybenzoic acid derivatives has revealed a range of pharmacological effects, suggesting that this compound could also possess interesting biological properties.
For instance, various phenoxybenzoic acid derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against enzymes such as matrix metalloproteinases or c-Met kinase. nih.govnih.gov In silico studies of 3-phenoxybenzoic acid and its metabolites have suggested links to the apoptotic pathway and neuroendocrine disruption. medchemexpress.com Furthermore, other derivatives have been found to exhibit anti-inflammatory and antioxidant activities. nih.gov
Future research will likely focus on screening this compound and its analogs against a panel of biological targets to identify novel therapeutic opportunities. Mechanistic studies, including in vitro cell-based assays and molecular docking, will be crucial to elucidate the specific cellular pathways and molecular interactions through which these compounds exert their effects. cas.orgnih.gov
| Potential Biological Target/Pathway | Observed in Structurally Similar Compounds | Potential Therapeutic Area |
|---|---|---|
| Enzyme Inhibition (e.g., kinases, proteases) | Yes | Oncology, Inflammatory Diseases |
| Apoptosis Induction | Yes | Oncology |
| Modulation of Inflammatory Pathways | Yes | Inflammatory Diseases |
| Antioxidant Activity | Yes | Diseases associated with oxidative stress |
Q & A
Basic: What are the optimal synthetic conditions for 4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid to maximize yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key parameters include:
- Temperature control : Maintain 30–35°C during methoxyethoxy group introduction to prevent side reactions (e.g., over-alkylation) .
- Stoichiometric ratios : Use a 2:1 molar ratio of dimethyl sulfate to phenolic intermediates to ensure complete etherification .
- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .
Data Insight : Yield improvements (72% → 85%) are achieved via stepwise reagent addition and post-reaction alkaline hydrolysis to hydrolyze esters .
Advanced: How can the methoxyethoxy group be selectively modified without degrading the benzoic acid core?
Methodological Answer:
- Protective strategies : Protect the carboxylic acid group via esterification (e.g., methyl ester) before modifying the methoxyethoxy moiety. Deprotection with LiOH/THF/water restores the acid .
- Targeted reactions : Use mild oxidizing agents (e.g., KMnO₄ in acetone) for controlled oxidation of the ethoxy chain while preserving aromatic integrity .
- Spectroscopic monitoring : Track functional group changes via FT-IR (C=O at 1681 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.3–3.8 ppm) .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 3.3–4.3 ppm). Carboxylic acid protons appear as broad signals (δ 10–13 ppm) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .
Advanced: How can researchers resolve contradictions in reported reaction conditions for derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Mechanistic studies : Use DFT calculations to model transition states and predict regioselectivity in substitution reactions .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 4-hydroxybenzoic acid derivatives) to validate reproducibility .
Basic: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Degradation pathways : Hydrolysis of the methoxyethoxy group under acidic/alkaline conditions or photodegradation .
- Stabilization : Store in amber vials at –20°C under inert gas (N₂/Ar). Use lyophilization for long-term solid-state stability .
- Accelerated testing : Conduct stress studies (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced: What in vitro assays evaluate the biological activity of derivatives?
Methodological Answer:
- Enzyme inhibition : Screen against COX-2 or LOX enzymes using fluorometric assays (IC₅₀ determination) .
- Cellular uptake : Radiolabel the benzoic acid core (¹⁴C) to quantify permeability in Caco-2 cell monolayers .
- SAR studies : Modify the phenoxy substituents and correlate logP values (HPLC-derived) with cytotoxicity (MTT assay) .
Basic: How is the crystal structure determined, and what challenges occur?
Methodological Answer:
- Crystallization : Use slow evaporation from DMSO/water (1:3) to obtain single crystals suitable for X-ray diffraction .
- Challenges : Weak diffraction due to flexible ethoxy chains. Mitigate by cryocooling (100 K) and high-intensity synchrotron radiation .
- Data refinement : Resolve disorder in the methoxyethoxy group using SHELXL with anisotropic displacement parameters .
Advanced: Can computational modeling predict novel reactivity or binding interactions?
Methodological Answer:
- Reactivity prediction : DFT (B3LYP/6-311+G(d,p)) models charge distribution, identifying electrophilic sites for substitution .
- Docking studies : Use AutoDock Vina to simulate binding to cyclooxygenase isoforms, guided by crystallographic data .
- MD simulations : Analyze solvation effects on the carboxylic acid’s pKa using explicit solvent models (TIP3P water) .
Basic: How is scale-up from lab to pilot plant managed?
Methodological Answer:
- Process optimization : Replace chromatographic purification with fractional crystallization (ethanol/water) for cost efficiency .
- Safety : Monitor exothermic reactions (e.g., alkylation) using jacketed reactors with automated cooling .
- Quality control : Implement inline PAT tools (Raman spectroscopy) to track reaction progression .
Advanced: What strategies enable enantioselective synthesis of chiral derivatives?
Methodological Answer:
- Chiral auxiliaries : Introduce a menthol ester to the benzoic acid, enabling diastereomeric resolution .
- Asymmetric catalysis : Use Pd-BINAP complexes for Suzuki-Miyaura couplings to install chiral biaryl motifs .
- Chiral HPLC : Separate enantiomers on a CHIRALPAK IA column (hexane/isopropanol) to determine ee values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
